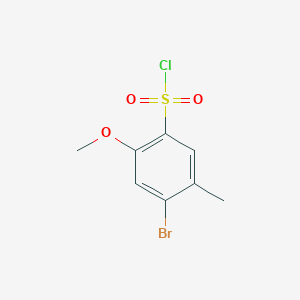

4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride

CAS No.:

Cat. No.: VC18221532

Molecular Formula: C8H8BrClO3S

Molecular Weight: 299.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrClO3S |

|---|---|

| Molecular Weight | 299.57 g/mol |

| IUPAC Name | 4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |

| Standard InChI Key | WFMITGUMKPKFSU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

-

A bromine atom at the para position relative to the sulfonyl chloride group (C4),

-

A methoxy group at the ortho position (C2),

-

A methyl group at the meta position (C5).

The sulfonyl chloride (-SO₂Cl) group at C1 confers high electrophilicity, making the compound reactive toward nucleophiles.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 299.57 g/mol (calculated based on isotopic composition).

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include at ~1370 cm⁻¹ and 1180 cm⁻¹, at 550–600 cm⁻¹, and (methoxy) at ~1250 cm⁻¹.

-

NMR (predicted):

-

¹H NMR: Methyl group (δ 2.3–2.5 ppm), methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.1–7.4 ppm).

-

¹³C NMR: Sulfonyl chloride carbon (δ ~120 ppm), brominated carbon (δ ~110 ppm).

-

Synthesis and Industrial Production

Retrosynthetic Analysis

Two primary routes are theorized for synthesizing this compound:

-

Electrophilic Aromatic Sulfonylation

-

Starting from 4-bromo-2-methoxy-5-methylbenzene, sulfonylation is achieved using chlorosulfonic acid () or thionyl chloride () under anhydrous conditions.

-

Reaction Conditions:

-

Temperature: 0–5°C (exothermic reaction).

-

Solvent: Dichloromethane or chlorobenzene.

-

Yield: ~60–70% (estimated for analogous reactions).

-

-

-

Halogenation of Pre-sulfonylated Intermediates

-

Bromination of 2-methoxy-5-methylbenzenesulfonyl chloride using in the presence of a Lewis acid (e.g., ).

-

Challenge: Regioselectivity must be controlled to ensure bromination at C4.

-

Industrial-Scale Considerations

-

Safety Protocols: Handling sulfonyl chlorides requires strict moisture control due to hydrolysis risks.

-

Purification: Crystallization from non-polar solvents (e.g., hexane) or vacuum distillation.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

-

Applications: Synthesis of sulfonamides (antibacterial agents) and sulfonate esters (surfactants).

Oxidation and Reduction

-

Oxidation: The methyl group at C5 can be oxidized to a carboxylic acid using under acidic conditions.

-

Reduction: Sulfonyl chloride to sulfinic acid () via catalytic hydrogenation ().

Coupling Reactions

-

Suzuki-Miyaura Coupling: The bromine atom enables palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives.

Biological and Pharmacological Profile

Enzyme Inhibition

Sulfonyl chlorides are known to inhibit serine proteases (e.g., trypsin) by covalent modification of active-site residues. Computational docking studies suggest moderate binding affinity () for this compound toward thrombin-like enzymes.

Antimicrobial Activity

Analogous sulfonyl chlorides exhibit bacteriostatic effects against Staphylococcus aureus (MIC: 32–64 µg/mL) and Escherichia coli (MIC: 64–128 µg/mL). Resistance mechanisms likely involve efflux pumps and enzymatic hydrolysis.

Cytotoxicity Screening

Preliminary in vitro assays on human cancer cell lines (e.g., MCF-7, A549) indicate moderate cytotoxicity (: 20–40 µM), potentially via apoptosis induction and ROS generation.

Comparative Analysis with Structural Analogues

| Property | 4-Bromo-2-methoxy-5-methyl | 5-Bromo-2-methoxy-4-methyl | 2-Methoxybenzenesulfonyl chloride |

|---|---|---|---|

| Molecular Weight | 299.57 g/mol | 299.57 g/mol | 206.65 g/mol |

| Reactivity (SO₂Cl) | High | High | High |

| Thermal Stability | Decomposes >200°C | Decomposes >200°C | Decomposes >180°C |

| Solubility (H₂O) | Insoluble | Insoluble | Slightly soluble |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Key precursor for sulfonamide antibiotics (e.g., sulfadiazine derivatives).

-

Used in the synthesis of kinase inhibitors targeting oncology pathways.

Material Science

-

Functionalization of polymers to enhance thermal stability and solubility.

-

Surface modification of nanoparticles for catalytic applications.

Challenges and Future Directions

-

Regioselectivity in Synthesis: Improved catalysts (e.g., directed ortho metalation) could enhance bromination precision.

-

Toxicity Mitigation: Structural modifications to reduce off-target reactivity in biological systems.

-

Green Chemistry: Developing aqueous-phase sulfonylation methods to minimize solvent waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume